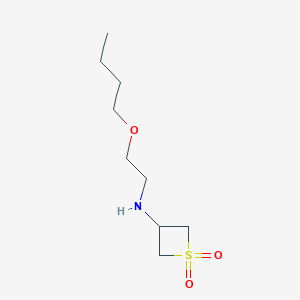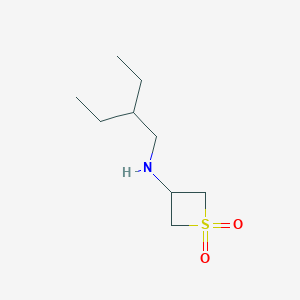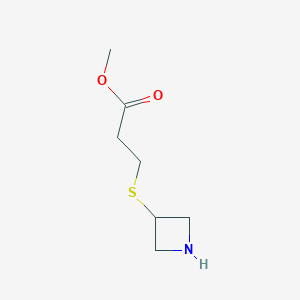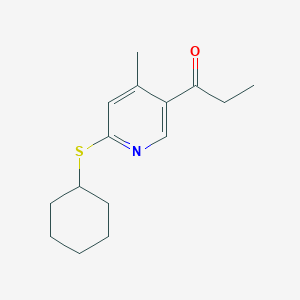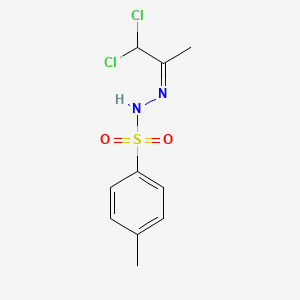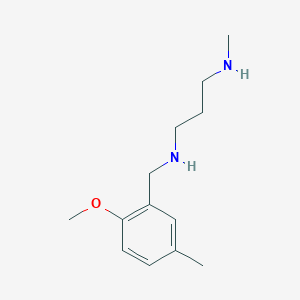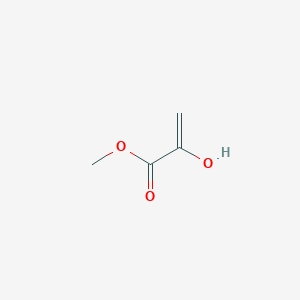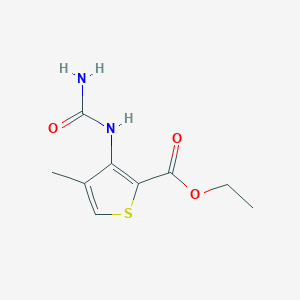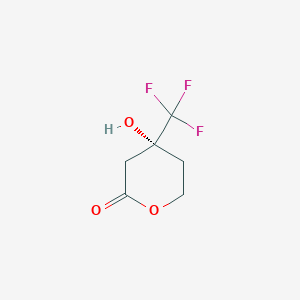
(4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is an organic compound that features a tetrahydropyran ring substituted with a hydroxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2H-pyran-2-one and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating biological processes.
Medicine
In medicinal chemistry, ®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-pyran-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)-2H-pyran-2-one:
Tetrahydro-2H-pyran-2-one: Lacks both the hydroxy and trifluoromethyl groups, making it less versatile in chemical reactions.
Uniqueness
®-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one is unique due to the presence of both the hydroxy and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7F3O3 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(11)1-2-12-4(10)3-5/h11H,1-3H2/t5-/m1/s1 |
InChI Key |
VYHQZPKSTHSAFN-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC(=O)C[C@]1(C(F)(F)F)O |
Canonical SMILES |
C1COC(=O)CC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
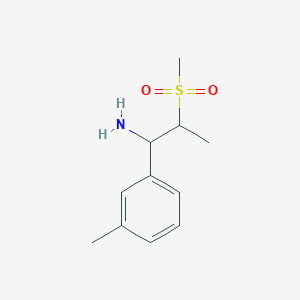
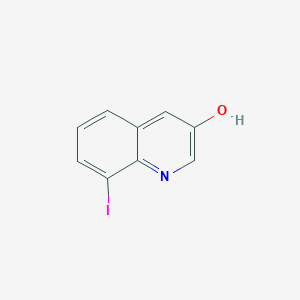
![tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B13021781.png)
